5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
5-fluoro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBKPQSCCSFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Method
A highly efficient and atom-economical method to synthesize pyrazolo[1,5-a]pyridine derivatives involves cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones in the presence of acetic acid and molecular oxygen as a green oxidant. This catalyst-free process proceeds via:
- Oxidative C(sp^3)–C(sp^2) bond formation.
- Subsequent dehydrative cyclization to form the fused pyrazolo[1,5-a]pyridine ring.
- Solvent: Ethanol with acetic acid (optimal 6 equivalents).
- Atmosphere: Oxygen (O_2) at 1 atm significantly enhances yield.
- Temperature: Approximately 130 °C.
- Reaction time: ~18 hours.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyridine |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O_2 | 94 |
| 5 | 6 | Argon | 6 |
Increasing acetic acid loading and using oxygen atmosphere dramatically improve yields, confirming the oxidative nature of the CDC process.
Formation of the Pyrimidin-4-ol Ring with Fluorine Substitution
The pyrimidin-4-ol ring bearing a fluorine atom at the 5-position is typically prepared via:
- Multi-step reactions starting from substituted malonates or β-dicarbonyl compounds.
- Chlorination of hydroxy-pyrimidine intermediates using reagents like phosphorus oxychloride.
- Nucleophilic substitution reactions to introduce desired functionalities.
For example, a related pyrazolo[1,5-a]pyrimidine derivative was synthesized by:
- Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to give a dihydroxy heterocycle intermediate.
- Chlorination with phosphorus oxychloride to yield dichloro-substituted pyrazolopyrimidine.
- Nucleophilic substitution with morpholine to selectively replace chlorine atoms at specific positions.
Coupling of Pyrazolo[1,5-a]pyridine and Pyrimidin-4-ol Units
Suzuki Cross-Coupling Reaction
The final assembly of this compound often employs Suzuki-Miyaura cross-coupling:
- Reacting halogenated pyrazolo[1,5-a]pyridine derivatives with boronic acid or ester derivatives of fluoropyrimidin-4-ol.
- Palladium catalysts (e.g., Pd(PPh3)4) are used in the presence of bases like potassium carbonate.
- Reactions typically occur in polar aprotic solvents (e.g., DMF, dioxane) under inert atmosphere.
This step provides high selectivity and yield for the biaryl linkage between the two heterocyclic systems.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | CDC to form pyrazolo[1,5-a]pyridine | N-amino-2-iminopyridine + β-ketoester, AcOH, O_2, EtOH, 130 °C, 18 h | Up to 94 | Catalyst-free, green oxidant, high atom economy |
| 2 | Chlorination of dihydroxy-pyrimidine | Phosphorus oxychloride, reflux | ~61 | Prepares dichloro intermediate |
| 3 | Nucleophilic substitution | Morpholine, K2CO3, room temperature | ~94 | Selective substitution of chlorine |
| 4 | Suzuki cross-coupling | Pd catalyst, boronic acid/ester, base, solvent | Variable | Final coupling to assemble target compound |
Research Findings and Notes
- The CDC method avoids the use of expensive or toxic metal catalysts and utilizes molecular oxygen, making it environmentally friendly and suitable for scale-up.
- The use of acetic acid is critical for promoting the oxidative coupling and cyclization steps; however, excessive acid leads to side reactions forming triazolopyridine byproducts.
- Chlorination and nucleophilic substitution steps for pyrimidine ring functionalization are well-established and provide good yields with high selectivity.
- Suzuki coupling remains the preferred method for biaryl bond formation due to its robustness and functional group tolerance.
- Structural confirmation by NMR and X-ray crystallography supports the integrity of intermediates and final products, ensuring reliability of synthetic routes.
This comprehensive synthesis strategy for This compound integrates green chemistry principles with classical heterocyclic chemistry, providing a versatile and efficient route for preparing this complex bioactive molecule.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 and hydroxyl group at position 4 of the pyrimidine ring enable substitution reactions.
Oxidation and Reduction
The hydroxyl group and aromatic system participate in redox processes.
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyridine core supports transition metal-catalyzed couplings.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems.
Acid/Base-Mediated Transformations
pH-sensitive modifications exploit the compound’s amphoteric nature.
Key Observations:
-
Regioselectivity : Reactions favor C5 and C4 positions due to electronic effects from fluorine and hydroxyl groups .
-
Stability : The compound is sensitive to prolonged heating above 100°C, necessitating optimized synthetic protocols .
-
Functionalization Potential : Sequential reactions (e.g., chlorination followed by amination) enable modular derivatization .
Data derived from methodologies applied to structurally related pyrazolo-pyrimidine systems . Experimental parameters (e.g., microwave irradiation, catalyst selection) directly influence reaction efficiency and selectivity.
Scientific Research Applications
mTOR Inhibition
One of the significant applications of 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is its role as an inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a crucial regulator of cell growth and metabolism, and its dysregulation is associated with several diseases, including cancer. Compounds similar to this compound have been shown to inhibit mTOR signaling pathways, which can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Antimicrobial Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The specific structure of this compound may enhance its efficacy against resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo and pyrimidine rings can significantly influence its pharmacological properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at position 5 | Increases lipophilicity and cellular uptake |
| Alteration of the pyrazolo ring | Modifies binding affinity to biological targets |
| Substitution on the pyrimidine ring | Affects selectivity towards specific enzymes |
This table illustrates how structural modifications can enhance the compound's therapeutic potential.
Cancer Therapy
A notable case study involved the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as mTOR inhibitors. In vitro assays demonstrated that these compounds effectively inhibited mTOR activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis . The study highlighted the importance of further developing these compounds for clinical applications in oncology.
Antimicrobial Research
In another study focusing on antimicrobial properties, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new therapeutic agents against infections caused by resistant bacteria . This underscores the versatility of this compound in addressing public health challenges.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the proliferation and differentiation of cells by interacting with tropomyosin receptor kinases (TRKs), which are associated with cancer . The compound’s effects are mediated through changes in dipole moments and solvatofluorochromic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol with structurally related compounds (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Structural Complexity and Functional Groups The target compound exhibits moderate complexity with a hydroxyl and fluorine substituent. In contrast, 5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile (MW 230.19) shares a similar molecular weight but replaces fluorine and hydroxyl groups with amino, nitro, and cyano moieties . The nitro group may confer redox sensitivity, while the cyano group could enhance binding via dipole interactions. Pyrazolo[1,5-a]pyridin-2-ylmethanol (MW 148.16) is simpler, lacking the pyrimidine ring. Its hydroxymethyl group increases hydrophilicity, with a predicted pKa of 13.61, suggesting moderate basicity . This contrasts with the target compound’s hydroxyl group, which may act as a hydrogen-bond donor.
Synthetic Accessibility
- The synthesis of pyrazolo-pyridine derivatives often involves reductive amination or nucleophilic substitution (e.g., describes a multi-step synthesis using sodium triacetoxyborohydride for reductive coupling) . The target compound’s fluorine and hydroxyl groups may require protective strategies during synthesis, whereas 3-(4-Fluorophenyl)-...pyrazolo[1,5-a]pyrimidine (MW 456.40) introduces additional challenges due to its trifluoromethyl and piperazine groups, which demand precise regioselectivity .
Electronic and Steric Effects Fluorine’s electronegativity in the target compound could enhance metabolic stability and binding affinity compared to non-fluorinated analogs.
Biological Implications
- While direct activity data is absent, the pyrazolo-pyridine and pyrimidine motifs are prevalent in kinase inhibitors (e.g., JAK2 or CDK inhibitors). The target compound’s hydroxyl group may mimic ATP’s ribose moiety, whereas the pyridinylpiperazine in ’s compound could enhance solubility and receptor interaction .
Biological Activity
5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class. Its structure can be represented as follows:
This structure is essential for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases and enzymes involved in cell signaling pathways. These include:
- Aurora Kinases : Inhibition of Aurora-A kinase has been associated with reduced proliferation in cancer cell lines .
- mTOR Pathway : The compound has shown potential as an mTOR inhibitor, which is crucial for cancer therapy .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition via apoptosis induction |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 0.71 | Inhibition of VEGF-induced proliferation |
These findings suggest that the compound effectively inhibits tumor growth and induces apoptosis in various cancer cell lines .
Neurological Effects
The compound has also been investigated for its neuroprotective properties. It exhibits anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and epilepsy .
Case Studies
- MCF7 Breast Cancer Study : A study evaluated the effects of this compound on MCF7 cells, revealing an IC50 value of 3.79 µM, indicating significant cytotoxicity .
- HepG2 Liver Cancer Study : Another study reported that this compound inhibited HepG2 cell proliferation with an IC50 value of 0.71 µM, demonstrating its potential as a therapeutic agent against liver cancer .
Recent Advances
Recent advancements in drug design have focused on optimizing derivatives of pyrazolo[1,5-a]pyrimidines to enhance their efficacy and selectivity against various targets. These modifications aim to improve pharmacokinetic properties while maintaining or enhancing biological activity .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., β-enaminones, α,β-unsaturated ketones). This method allows modular functionalization at peripheral positions during ring formation and post-synthetic steps. For example, concentrated H2SO4 has been used to facilitate cyclization in related pyrimidine syntheses, followed by recrystallization from methanol for purification .
Q. How can structural ambiguities in this compound be resolved experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural uncertainties. For example, SC-XRD confirmed the planarity of the pyrazolo[1,5-a]pyrimidine ring in a related compound (R-factor = 0.055, data-to-parameter ratio = 17.0) . Complementary techniques like <sup>19</sup>F NMR and high-resolution mass spectrometry (HRMS) can validate fluorine substitution patterns and molecular integrity .
Q. What are the critical considerations for optimizing reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?
Key factors include:
- Solvent selection : Ethanol or DMF-EtOH mixtures are preferred for cyclocondensation due to their polarity and boiling points .
- Acid catalysis : Concentrated H2SO4 or acetic acid enhances reaction rates in cyclization steps .
- Temperature control : Reflux conditions (e.g., 2–3 hours) balance reaction progress and side-product minimization .
Advanced Research Questions
Q. How does the fluorine substituent at the 5-position influence the compound’s physicochemical properties and reactivity?
The 5-fluoro group enhances electronegativity, increasing the compound’s metabolic stability and modulating π-π stacking interactions in biological targets. Fluorine’s inductive effect also acidifies the adjacent hydroxyl group (at the 4-position), influencing tautomerization equilibria and hydrogen-bonding potential . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.
Q. What experimental and computational approaches are used to analyze contradictory spectroscopic data (e.g., unexpected <sup>1</sup>H NMR splitting patterns)?
- Experimental : Variable-temperature NMR can reveal dynamic processes like tautomerism. For example, hydroxyl-proton exchange rates may explain splitting anomalies .
- Computational : Density functional theory (DFT)-predicted chemical shifts (using Gaussian or ORCA) can be compared to experimental data to identify discrepancies arising from solvent effects or conformational flexibility .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?
A tiered SAR approach is recommended:
Core modifications : Compare activity of analogs with pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine cores .
Substituent effects : Test derivatives with varied substituents (e.g., Cl, CF3) at the 2- and 7-positions to assess steric/electronic impacts on target binding .
Biological validation : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., antiparasitic activity against Trypanosoma spp.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
